molecular formula C12H17BrN2OS B4970693 5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide

5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide

Cat. No. B4970693
M. Wt: 317.25 g/mol
InChI Key: NYKGBMUSVKGHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPTC is a member of the thiophene carboxamide family and is structurally similar to other compounds that have been studied for their pharmacological effects.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β in the brain. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have a low acute toxicity in animal studies, which makes it a safer compound to work with compared to other potential therapeutic agents. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are several future directions for research on 5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of the long-term effects of this compound treatment on neurological function. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects on neurological function.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide involves the reaction of 2-bromoethylamine hydrobromide with 2-thiophenecarboxylic acid in the presence of triethylamine. The reaction mixture is then heated under reflux for several hours to yield this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research areas. One of the most promising research areas is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

5-bromo-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGBMUSVKGHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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